molecular formula C14H12N2S2 B6077858 2-Methyl-4-(4-methylphenyl)sulfanylthieno[2,3-d]pyrimidine

2-Methyl-4-(4-methylphenyl)sulfanylthieno[2,3-d]pyrimidine

Cat. No.: B6077858
M. Wt: 272.4 g/mol
InChI Key: PULBWHGPUMSMOX-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylphenyl)sulfanylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms

Properties

IUPAC Name

2-methyl-4-(4-methylphenyl)sulfanylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S2/c1-9-3-5-11(6-4-9)18-14-12-7-8-17-13(12)15-10(2)16-14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULBWHGPUMSMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC3=C2C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylphenyl)sulfanylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thienopyrimidine under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylphenyl)sulfanylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thienopyrimidine core or the sulfanyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core.

Scientific Research Applications

2-Methyl-4-(4-methylphenyl)sulfanylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylphenyl)sulfanylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(4-methylphenyl)sulfanylthieno[2,3-d]pyrimidine stands out due to its unique combination of a thienopyrimidine core and a sulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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